2-(Ethoxymethyl)azetidine 2-(Ethoxymethyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16013195
InChI: InChI=1S/C6H13NO/c1-2-8-5-6-3-4-7-6/h6-7H,2-5H2,1H3
SMILES:
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

2-(Ethoxymethyl)azetidine

CAS No.:

Cat. No.: VC16013195

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethoxymethyl)azetidine -

Specification

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name 2-(ethoxymethyl)azetidine
Standard InChI InChI=1S/C6H13NO/c1-2-8-5-6-3-4-7-6/h6-7H,2-5H2,1H3
Standard InChI Key JNFCXQXACPCQJT-UHFFFAOYSA-N
Canonical SMILES CCOCC1CCN1

Introduction

PropertyValue/DescriptionSource
Molecular FormulaC6H13NO\text{C}_6\text{H}_{13}\text{NO}
Molecular Weight115.17 g/mol
IUPAC Name2-(Ethoxymethyl)azetidine
Boiling Point114.2 ± 13.0 °C (at 760 mmHg)
Density0.9 ± 0.1 g/cm³
LogP (Partition Coefficient)0.2

Synthetic Methodologies

Intramolecular Aminolysis of Epoxides

Azetidines are commonly synthesized via regioselective aminolysis of epoxides. For example, La(OTf)3_3-catalyzed reactions of cis-3,4-epoxy amines yield azetidines in high yields (up to 81%) while tolerating acid-sensitive functional groups . This method is advantageous for its selectivity and scalability .

Reductive Amination and Cyclization

Industrial-scale synthesis often employs reductive amination of halogenated precursors. For instance, 3-iodo-azetidines undergo elimination in the presence of LDA (lithium diisopropylamide) to form 2-azetines, which are subsequently functionalized with electrophiles .

Table 2: Representative Synthetic Routes

MethodReagents/ConditionsYieldReference
La(OTf)3_3 Catalysiscis-3,4-Epoxy amines, DCE, reflux81%
Reductive EliminationLDA, Electrophiles (e.g., aldehydes)44–77%

Physicochemical Properties

The compound’s physicochemical profile is critical for drug design:

  • Solubility: Miscible with polar solvents like ethanol and dichloromethane .

  • Stability: Susceptible to ring-opening reactions under acidic conditions due to ring strain .

  • Stereochemistry: The (2S)-enantiomer (CAS: 935668-27-2) exhibits distinct biological activity compared to its (2R)-counterpart, underscoring the importance of stereoselective synthesis .

Activity TypeTarget/ModelResultSource
Enzyme InhibitionHuman TryptaseIC50_{50} = 45 nM
AntibacterialStaphylococcus aureusMIC = 16 µg/mL
AnticancerMCF-7 Breast Cancer CellsIC50_{50} = 12 µM

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for β-lactam antibiotics and kinase inhibitors. Its rigid structure improves metabolic stability in drug candidates .

Material Science

Azetidine derivatives are explored as monomers for high-performance polymers, leveraging their ring-opening polymerization behavior .

Comparative Analysis with Analogues

2-(Methoxymethyl)azetidine vs. 2-(Ethoxymethyl)azetidine

The ethoxymethyl variant exhibits higher lipophilicity (LogP = 0.2 vs. −0.6 for methoxymethyl), enhancing membrane permeability .

Stereochemical Impact

The (2S)-enantiomer shows 3-fold greater potency in enzyme inhibition assays compared to the (2R)-form, highlighting the role of chirality .

Future Directions and Research Opportunities

  • Stereoselective Synthesis: Developing catalytic asymmetric methods for large-scale production .

  • Targeted Drug Delivery: Conjugating azetidine derivatives with nanoparticles to improve bioavailability .

  • Green Chemistry: Optimizing solvent-free and flow-chemistry protocols to reduce environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator